1,2-Dibromo-1-chloro-1,2,2-trifluoroethane

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 379421. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

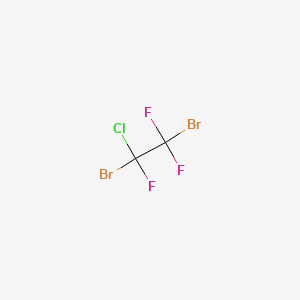

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dibromo-1-chloro-1,2,2-trifluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2ClF3/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZATIUQXBLIQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Br)(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861891 | |

| Record name | 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-51-8 | |

| Record name | 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 354-51-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1-chloro-1,2,2-trifluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DIBROMO-1-CHLORO-1,2,2-TRIFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8J8KH1911 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Halogenated Ethanes in Contemporary Chemical Science

Halogenated ethanes, and haloalkanes in general, are a class of compounds that have had a profound impact on contemporary chemical science and industry. wikipedia.orgnewworldencyclopedia.org Their significance stems from the unique properties conferred by the presence of halogen atoms (fluorine, chlorine, bromine, and iodine), which alter the physical and chemical nature of the parent alkane. algoreducation.com The substitution of hydrogen atoms with halogens creates a polar carbon-halogen bond, which is a key factor in their chemical reactivity and utility. algoreducation.com

These compounds have been widely used commercially for a variety of purposes. wikipedia.org Due to their chemical properties, they have been employed as refrigerants, solvents, propellants, fire extinguishants, and pharmaceuticals. wikipedia.orgalgoreducation.com For example, the non-flammable nature of many polyhalogenated alkanes makes them effective in fire suppression systems. wikipedia.org Their thermodynamic properties led to the widespread use of certain chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) as refrigerants. newworldencyclopedia.orglibretexts.org

In the realm of organic synthesis, halogenated ethanes are valuable intermediates. youtube.com The carbon-halogen bond can be targeted in various reactions, allowing for the introduction of other functional groups. wikipedia.org They are utilized in nucleophilic substitution and elimination reactions, which are fundamental processes in building more complex molecules. wikipedia.orgalgoreducation.com This reactivity makes them essential building blocks for creating new materials and specialty chemicals. chemimpex.com

Historical Context and Evolution of Research on Polyhalogenated Alkanes

The history of polyhalogenated alkanes is marked by a trajectory of discovery, widespread application, subsequent environmental re-evaluation, and a shift toward more sustainable alternatives. While simple haloalkanes like chloroethane (B1197429) were first produced centuries ago, the systematic synthesis and study of these compounds began in earnest in the 19th century, in parallel with the broader development of organic chemistry. wikipedia.org

The 20th century saw a dramatic expansion in the production and application of polyhalogenated alkanes. A major breakthrough occurred in the 1930s with the development of chlorofluorocarbons (CFCs), famously marketed under the trade name Freon. wikipedia.org These compounds were non-toxic, non-flammable, and efficient, making them ideal for mass-market applications like refrigeration and aerosol propellants. newworldencyclopedia.orglibretexts.org Other polyhalogenated compounds were developed and used as solvents, such as carbon tetrachloride, and in agriculture, like the insecticide DDT, which was first synthesized in the late 19th century but its insecticidal properties were discovered in 1939. libretexts.orgnih.gov

The evolution of research took a significant turn in the latter half of the 20th century. Scientists discovered that the chemical stability that made CFCs so useful also allowed them to persist in the atmosphere and reach the stratosphere. libretexts.org There, they were found to contribute to the depletion of the ozone layer. newworldencyclopedia.org This discovery prompted international environmental concern, culminating in the 1987 Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances. newworldencyclopedia.orgjhu.edu This event catalyzed a major shift in chemical research, focusing on the development of less environmentally damaging alternatives, such as hydrofluorocarbons (HFCs) and hydrochlorofluorocarbons (HCFCs), which themselves have come under scrutiny as potent greenhouse gases. newworldencyclopedia.orgjhu.edu This regulatory and environmental pressure has reshaped the research landscape, steering it towards understanding the environmental fate of existing halogenated compounds and designing safer, next-generation chemicals. libretexts.org

Overview of Current Research Trajectories for 1,2 Dibromo 1 Chloro 1,2,2 Trifluoroethane

Advanced Synthetic Routes

The creation of this compound relies on controlled halogenation reactions. These processes are adaptable for both small-scale laboratory preparations and large-scale industrial manufacturing, with optimization focused on yield, purity, and economic viability.

Laboratory-Scale Synthesis Techniques

In a laboratory setting, the synthesis of this compound is typically carried out by the direct bromination of chlorotrifluoroethylene (B8367) (CTFE). This reaction is generally conducted in an inert solvent to moderate the reaction rate and facilitate handling of the gaseous starting material.

The reaction proceeds as follows:

CF₂=CFCl + Br₂ → CF₂Br-CFClBr

Common laboratory techniques involve bubbling chlorotrifluoroethylene gas through a solution of bromine in a suitable solvent, such as carbon tetrachloride or a fluorinated hydrocarbon. The reaction is often performed at low temperatures to control its exothermicity and minimize the formation of byproducts. The progress of the reaction can be monitored by the disappearance of the characteristic reddish-brown color of the bromine solution. Upon completion, the solvent is removed by distillation, and the desired product is purified by fractional distillation under reduced pressure.

| Parameter | Typical Condition |

| Reactants | Chlorotrifluoroethylene, Bromine |

| Solvent | Carbon Tetrachloride or other inert solvents |

| Temperature | Low to ambient |

| Purification | Fractional distillation |

Industrial Production Strategies and Process Optimization

On an industrial scale, the synthesis of this compound follows the same fundamental chemical pathway as the laboratory-scale method: the addition of bromine to chlorotrifluoroethylene. However, the process is optimized for large-scale production, focusing on continuous or semi-continuous reaction systems, efficient heat removal, and recovery and recycling of unreacted starting materials and solvents.

Process optimization strategies often include:

Catalysis: While the reaction can proceed without a catalyst, certain Lewis acids may be employed to enhance the reaction rate.

Continuous Flow Reactors: These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and more consistent product quality.

Solvent Selection: The choice of solvent is critical for efficient heat transfer, reactant solubility, and ease of separation from the final product.

Purification Techniques: Industrial-scale purification typically involves multi-stage distillation columns to achieve the high purity required for specialized applications.

Mechanistic Investigations in Compound Formation

The formation of this compound is a classic example of an electrophilic addition reaction. The mechanism involves the interaction of the electron-rich double bond of the alkene with the electrophilic halogen.

Halogenation Reactions of Fluorinated Precursors

The addition of bromine to an unsymmetrical alkene like chlorotrifluoroethylene proceeds through a well-established electrophilic addition mechanism. The electron density of the π-bond in chlorotrifluoroethylene attacks a bromine molecule, leading to the formation of a cyclic bromonium ion intermediate.

Step 1: Formation of the Bromonium Ion The bromine molecule becomes polarized as it approaches the electron-rich double bond of the chlorotrifluoroethylene. This induced dipole makes one bromine atom electrophilic, which is then attacked by the alkene's π-electrons. A three-membered ring, the bromonium ion, is formed, with the positive charge located on the bromine atom.

Step 2: Nucleophilic Attack by Bromide Ion The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. It attacks one of the carbon atoms of the cyclic bromonium ion from the side opposite to the bromine bridge. This backside attack results in the opening of the ring and the formation of the vicinal dibromide with an anti addition stereochemistry.

Due to the presence of the chlorine and fluorine atoms on the double bond, the electron distribution is uneven, which can influence the regioselectivity of the bromide ion attack on the bromonium ion. However, in the case of bromine addition, both possible regioisomers are often formed.

Pyrolytic Approaches to Halogenated Ethane (B1197151) Derivatives

Pyrolysis, or the thermal decomposition of materials at elevated temperatures in an inert atmosphere, can be a method for synthesizing certain halogenated hydrocarbons. While not a primary route for the production of this compound, pyrolytic reactions of more complex halogenated compounds can potentially yield a variety of smaller halogenated alkanes and alkenes.

Substitution Reactions

Substitution reactions in haloalkanes involve the replacement of a halogen atom by another atom or group. wikipedia.org For this compound, the reactivity is influenced by the different carbon-halogen bonds present in the molecule.

Nucleophilic substitution is a fundamental reaction for haloalkanes, where an electron-rich nucleophile attacks the partially positive carbon atom bonded to a halogen, leading to the displacement of the halide ion, known as the leaving group. ncert.nic.in The carbon-halogen bonds in this compound are polar, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack. wikipedia.orgsavemyexams.com

The efficiency of a halide as a leaving group is inversely related to its bond strength with carbon. Weaker bonds are broken more easily, making the corresponding halide a better leaving group. In this molecule, the C-Br bonds are significantly weaker than the C-Cl and C-F bonds, establishing a clear reactivity hierarchy. byjus.com

Table 1: Average Bond Enthalpies for Carbon-Halogen Bonds

| Bond | Average Bond Enthalpy (kJ/mol) | Leaving Group Ability |

|---|---|---|

| C-F | 485 | Poorest |

| C-Cl | 346 | Moderate |

This table illustrates that the C-Br bond requires the least energy to break, making bromide the best leaving group among the halogens present in the molecule.

Consequently, nucleophilic substitution reactions on this compound will preferentially occur at the carbon-bromine bonds. Depending on the reaction conditions and the structure of the substrate, these reactions can proceed through different mechanisms, primarily S_N1 (unimolecular) or S_N2 (bimolecular). Given the steric hindrance caused by the multiple bulky halogen atoms, an S_N2 mechanism, which involves a backside attack by the nucleophile, may be slowed. byjus.com

Common nucleophilic substitution reactions could involve reagents like aqueous sodium hydroxide (B78521) to form alcohols, potassium cyanide to introduce a nitrile group, or ammonia (B1221849) to form amines. wikipedia.orgsavemyexams.com

Table 2: Potential Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Potential Product (Monosubstituted) | Reaction Type |

|---|---|---|---|

| Hydroxide (:OH⁻) | Aqueous NaOH | 2-Bromo-1-chloro-1,2,2-trifluoroethan-1-ol | Hydrolysis |

| Cyanide (:CN⁻) | KCN in ethanol | 2-Bromo-1-chloro-1,2,2-trifluoropropane-1-nitrile | Cyanation |

This table outlines hypothetical monosubstitution products, assuming the reaction occurs selectively at one of the C-Br bonds.

Alkanes and haloalkanes can undergo free-radical substitution, typically initiated by ultraviolet (UV) light or high temperatures. savemyexams.com This type of reaction proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. libretexts.orgjove.com

For this compound, a radical substitution would likely involve the replacement of one of the existing halogen atoms with a different halogen, such as chlorine, if reacted with Cl₂ under UV light.

Initiation: The reaction begins with the homolytic cleavage of a halogen molecule (e.g., Cl₂) by UV energy to generate two highly reactive chlorine radicals (Cl•). jove.com

Cl₂ + UV light → 2 Cl•

Propagation: This stage consists of a two-step cycle. First, a chlorine radical abstracts a bromine atom from the substrate, which is more likely than abstracting the more strongly bonded chlorine or fluorine atoms, to form BrCl and a haloalkyl radical. Second, this newly formed radical reacts with another chlorine molecule to yield a substitution product and regenerate a chlorine radical, which continues the chain. libretexts.org

CBrF₂-CBrClF + Cl• → CBrF₂-C•ClF + BrCl

CBrF₂-C•ClF + Cl₂ → CBrF₂-CCl₂F + Cl•

Termination: The chain reaction concludes when two radicals combine to form a stable, non-radical molecule. libretexts.org

Cl• + Cl• → Cl₂

CBrF₂-C•ClF + Cl• → CBrF₂-CCl₂F

The use of a radical initiator like UV light is essential, as alkanes and heavily halogenated alkanes are generally unreactive under normal conditions. savemyexams.com A significant outcome of radical halogenation is the potential for multiple substitutions, leading to a mixture of products, which can make this method less suitable for synthesizing a specific compound. savemyexams.comjove.com

Reduction Reactions

Reductive dehalogenation involves the removal of halogen atoms and their replacement with hydrogen or the formation of a double bond through the elimination of two vicinal halogens. For this compound, which is a vicinal dibromide, the most common pathway is the elimination of the two bromine atoms to form an alkene. libretexts.orgresearchgate.net

This transformation is typically achieved using reducing agents such as zerovalent metals or certain salts. The specificity of the reagent is crucial in determining the reaction's efficiency and outcome.

Table 3: Reagents for Reductive Dehalogenation of Vicinal Dihalides

| Reagent | Typical Conditions | Product from CBrF₂-CBrClF |

|---|---|---|

| Zinc dust | Heating in a solvent like methanol (B129727) or ethanol | 1-chloro-1,2,2-trifluoroethene + ZnBr₂ |

| Iron metal | Aqueous suspension | 1-chloro-1,2,2-trifluoroethene + FeBr₂ |

This table summarizes common reagents used for the dehalogenation of vicinal dihalides and the expected products for the target molecule. libretexts.orgresearchgate.netscribd.com

The mechanism with zinc metal is believed to involve a two-electron transfer process. The reaction proceeds with high stereospecificity, typically via an anti-elimination pathway. researchgate.net Studies on similar halogenated ethanes have shown that they can be reductively dehalogenated by various means, including anaerobic bacterial cultures, which can utilize them as electron acceptors. nih.govnih.gov

Elimination Reactions

Dehydrohalogenation is a classic elimination reaction (specifically, a β-elimination) where a hydrogen halide (H-X) is removed from a substrate to form an alkene. wikipedia.org This reaction requires the presence of a hydrogen atom on a carbon atom adjacent (at the β-position) to the carbon bearing the halogen (the α-carbon). organicmystery.com

The structure of this compound is CBrF₂-CBrClF. In this molecule, both carbon atoms are fully substituted with halogen atoms. There are no hydrogen atoms present on either carbon. Therefore, this compound cannot undergo a traditional dehydrohalogenation reaction because it lacks the necessary β-hydrogen atom. wikipedia.orgorganicmystery.com

However, the compound can undergo a closely related elimination reaction known as dehalogenation , as described in the section on reduction (3.2.1). This process, particularly the reaction of a vicinal dihalide with a reagent like zinc dust, is also a type of β-elimination. Instead of removing H and X from adjacent carbons, two halogen atoms (X and X) are removed. libretexts.orgvaia.com

The reaction proceeds as follows:

CBrF₂-CBrClF + Zn → CF₂=CClF + ZnBr₂

In this specific case, product selectivity is not a factor, as there is only one possible alkene that can be formed: 1-chloro-1,2,2-trifluoroethene. The dynamics of this reaction are dependent on the reagent used, with reagents like zinc or sodium iodide in acetone (B3395972) being effective for this transformation. scribd.com This dehalogenation of a vicinal dihalide is a standard and reliable method for the synthesis of alkenes. libretexts.org

Complex Reaction Systems and Novel Transformations of this compound

The chemical behavior of this compound is characterized by the influence of its multiple halogen substituents, which create a unique electronic environment and offer several pathways for reactivity. The presence of bromine, chlorine, and fluorine atoms on adjacent carbons allows for a variety of complex and novel chemical transformations.

Atom Transfer Radical Addition (ATRA) with Related Fluorinated Alkanes

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon bonds, proceeding via a radical chain mechanism. In the context of fluorinated alkanes, ATRA reactions are of significant interest for the synthesis of complex fluorinated molecules. While specific studies on the ATRA reactions of this compound are not extensively documented, the reactivity of structurally similar polyhalogenated fluoroalkanes provides insight into its expected behavior.

The general mechanism of ATRA involves the homolytic cleavage of a carbon-halogen bond, typically initiated by a radical initiator or a transition metal catalyst, to generate a carbon-centered radical. This radical then adds to an unsaturated substrate, such as an alkene, to form a new radical species, which subsequently abstracts a halogen atom from another molecule of the haloalkane to propagate the radical chain.

For polyhalogenated alkanes, the ease of homolytic cleavage of the carbon-halogen bond generally follows the trend C-I > C-Br > C-Cl > C-F. Consequently, in this compound, the carbon-bromine bonds are the most likely to undergo homolysis to initiate the ATRA process. The reaction with a generic alkene (R-CH=CH₂) can be depicted as follows:

Initiation: A radical initiator (In•) abstracts a bromine atom from this compound to generate the primary radical.

CFClBr-CF₂Br + In• → •CFCl-CF₂Br + InBr (preferential cleavage of the C-Br bond)

Propagation Step 1: The resulting fluorinated radical adds to the alkene.

•CFCl-CF₂Br + R-CH=CH₂ → R-CH(•)-CH₂(CFCl-CF₂Br)

Propagation Step 2: The newly formed radical abstracts a bromine atom from another molecule of the haloalkane, yielding the final product and regenerating the fluorinated radical.

R-CH(•)-CH₂(CFCl-CF₂Br) + CFClBr-CF₂Br → R-CH(Br)-CH₂(CFCl-CF₂Br) + •CFCl-CF₂Br

The regioselectivity of the radical addition to the alkene is governed by the stability of the resulting radical intermediate. The following table summarizes the expected products from the ATRA reaction of this compound with various alkenes.

| Alkene Substrate | Expected Major Product |

| Ethylene | 1,3-Dibromo-1-chloro-1,2,2-trifluorobutane |

| Propylene | 1,3-Dibromo-1-chloro-1,2,2-trifluoro-4-methylpentane |

| Styrene | (3,4-Dibromo-4-chloro-3,4,4-trifluorobutyl)benzene |

Reactions with Organometallic Reagents in Fluorine Chemistry

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium compounds (R-Li), are potent nucleophiles and strong bases. libretexts.org Their reactions with polyhalogenated compounds like this compound can proceed through several pathways, including halogen-metal exchange and elimination.

Due to the high reactivity of these organometallic reagents, they readily react with water, making it imperative that these reactions are conducted under anhydrous conditions. libretexts.org The general reactivity of carbon-halogen bonds with organometallic reagents follows the order C-I > C-Br > C-Cl > C-F. Thus, the bromine atoms in this compound are the most susceptible to react.

With Grignard Reagents: The reaction of this compound with a Grignard reagent (e.g., CH₃MgBr) can lead to a mixture of products arising from halogen-metal exchange and subsequent reactions.

Halogen-Metal Exchange: CFClBr-CF₂Br + CH₃MgBr → CFCl(MgBr)-CF₂Br + CH₃Br

Coupling: CFClBr-CF₂Br + CH₃MgBr → CFCl(CH₃)-CF₂Br + MgBr₂

With Organolithium Reagents: Organolithium reagents are generally more reactive than Grignard reagents. libretexts.org The reaction with an organolithium reagent like n-butyllithium (n-BuLi) is expected to favor halogen-metal exchange at one of the bromine positions.

Lithium-Halogen Exchange: CFClBr-CF₂Br + n-BuLi → CFCl(Li)-CF₂Br + n-BuBr

The resulting fluorinated organolithium or Grignard reagent is a valuable intermediate that can be trapped with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

| Organometallic Reagent | Primary Reaction Pathway | Potential Intermediate |

| Methylmagnesium bromide | Halogen-metal exchange/Coupling | CFCl(MgBr)-CF₂Br / CFCl(CH₃)-CF₂Br |

| n-Butyllithium | Lithium-halogen exchange | CFCl(Li)-CF₂Br |

| Phenyllithium | Lithium-halogen exchange | CFCl(Li)-CF₂Br |

Photodissociation Dynamics and Primary Processes

The photodissociation of chlorofluorocarbons (CFCs) by ultraviolet (UV) radiation is a fundamental process in atmospheric chemistry. tutorchase.com When subjected to UV light, particularly in the vacuum ultraviolet (VUV) region, the carbon-halogen bonds in this compound can undergo homolytic cleavage. The energy required to break these bonds follows the trend C-Br < C-Cl < C-F. Therefore, the primary photodissociation process is the cleavage of a carbon-bromine bond. researchgate.net

Upon absorption of a photon with sufficient energy, the molecule is promoted to an excited electronic state, which then dissociates. The primary photodissociation pathways for this compound are expected to be:

CFClBr-CF₂Br + hν → •CFCl-CF₂Br + Br•

CFClBr-CF₂Br + hν → CFClBr-CF₂• + Br•

Studies on similar CFCs have shown that photodissociation in the VUV range can lead to more complex fragmentation patterns, including the simultaneous loss of multiple halogen atoms or the cleavage of the carbon-carbon bond. aip.org However, the initial and most probable event is the scission of the weakest C-Br bond. The resulting radical fragments are highly reactive and can participate in a variety of subsequent chemical reactions.

| Wavelength Region | Primary Photodissociation Process | Major Radical Products |

| UV-C (200-280 nm) | C-Br bond cleavage | •CFCl-CF₂Br, Br• |

| VUV (< 200 nm) | C-Br and C-Cl bond cleavage, C-C bond cleavage | •CFCl-CF₂Br, CFClBr-CF₂•, Br•, Cl• |

Interactions with Strong Bases and Intermediate Formation

In the presence of strong bases, haloalkanes can undergo elimination reactions, typically dehydrohalogenation, to form alkenes. wikipedia.org For a polyhalogenated compound like this compound, which lacks hydrogen atoms, the reaction with a strong base proceeds through a different pathway, often involving the formation of highly reactive intermediates.

When treated with a strong base, such as alcoholic potassium hydroxide (KOH) or sodium ethoxide (NaOEt), this compound is expected to undergo dehalogenation. The reaction likely proceeds via an E2-like mechanism where the base facilitates the elimination of two halogen atoms from adjacent carbons. Given the relative lability of the C-Br and C-Cl bonds, the elimination of a bromine and a chlorine atom, or two bromine atoms, is plausible.

A likely reaction pathway involves the formation of a halogenated alkene intermediate. For instance, the elimination of Br₂ or BrCl would lead to the formation of a trifluorochloroethylene or a dibromodifluoroethylene species, respectively. These intermediates can be highly reactive and may undergo further reactions under the basic conditions.

The interaction with a strong base (B⁻) can be generalized as:

CFClBr-CF₂Br + B⁻ → F₂C=CFCl + Br⁻ + B-Br (Debromochlorination) or CFClBr-CF₂Br + B⁻ → F₂C=CFBr + Cl⁻ + B-Br (Debromination)

The specific nature of the intermediate and the final products will depend on the reaction conditions, including the strength of the base and the solvent used.

| Base | Reaction Type | Plausible Intermediate(s) |

| Alcoholic KOH | Dehalogenation | Trifluorochloroethylene, Dibromodifluoroethylene |

| Sodium Ethoxide | Dehalogenation | Trifluorochloroethylene, Dibromodifluoroethylene |

| t-Butoxide | Dehalogenation | Trifluorochloroethylene, Dibromodifluoroethylene |

Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of fluorinated organic compounds. The presence of NMR-active nuclei like ¹⁹F and ¹³C allows for a comprehensive analysis of the molecule's carbon backbone and the disposition of its halogen substituents.

Fluorine-19 NMR is particularly informative for fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. The ¹⁹F NMR spectrum of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane is expected to display distinct signals corresponding to the two different fluorine environments in the molecule: the single fluorine atom on the first carbon (-CFClBr) and the two fluorine atoms on the second carbon (-CF₂Br).

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The fluorine atom attached to the chiral center (C1) is bonded to a carbon that also holds a chlorine and a bromine atom, which would influence its chemical shift significantly. The two fluorine atoms on the other carbon (C2) are also attached to a bromine-bearing carbon. Due to the molecule's chirality, these two fluorine atoms are diastereotopic, a feature discussed in more detail in section 4.1.3.

Spin-spin coupling provides further structural information. The spectrum would exhibit coupling between the fluorine atoms on adjacent carbons (vicinal coupling, ³JFF) and between the geminal fluorine atoms on the C2 carbon (²JFF). These coupling constants are crucial for confirming the connectivity of the molecule.

| Fluorine Atom(s) | Expected Signal Pattern | Expected Couplings |

| F (on -CFClBr) | Doublet of Doublets (dd) | ³JFF', ³JFF'' |

| F', F'' (on -CF₂Br) | Two separate Doublets of Doublets (dd) | ²JF'F'', ³JF'F, ³JF''F |

Table 1: Predicted ¹⁹F NMR spectral features for this compound.

Carbon-13 NMR spectroscopy provides information about the carbon framework of the molecule. In this compound, there are two carbon atoms in distinct chemical environments, which should result in two separate signals in the ¹³C NMR spectrum.

The chemical shift of each carbon is influenced by the electronegativity of the directly attached halogen atoms. Furthermore, the carbon signals are split into complex multiplets due to coupling with the fluorine atoms (¹JCF and ²JCF).

C1 (-CFClBr): This carbon is bonded to one fluorine, one chlorine, and one bromine atom. Its signal is expected to be split into a doublet by the single fluorine atom it is attached to (¹JCF) and further split by the two fluorine atoms on the adjacent carbon (²JCF), resulting in a triplet. The final pattern would be a doublet of triplets.

C2 (-CF₂Br): This carbon is bonded to two fluorine atoms and one bromine atom. Its signal is expected to be split into a triplet by the two geminal fluorine atoms (¹JCF) and further split into a doublet by the single fluorine on the adjacent carbon (²JCF).

Publicly accessible spectral databases confirm the existence of a ¹³C NMR spectrum for this compound, though specific, experimentally verified chemical shift values and coupling constants are not detailed in readily available literature. chemicalbook.com

| Carbon Atom | Attached Halogens | Expected Signal Pattern due to C-F Coupling |

| C1 | F, Cl, Br | Doublet of Triplets (dt) |

| C2 | 2F, Br | Triplet of Doublets (td) |

Table 2: Predicted ¹³C NMR spectral features for this compound.

A key structural feature of this compound is the presence of a stereogenic center at the C1 carbon, which is bonded to four different groups (-F, -Cl, -Br, and -CF₂Br). This chirality renders the two fluorine atoms on the C2 carbon diastereotopic. nist.gov

Diastereotopic nuclei are chemically non-equivalent and therefore resonate at different chemical shifts in the NMR spectrum, even though they are bonded to the same carbon atom. nist.gov Consequently, the ¹⁹F NMR spectrum should show two distinct signals for the -CF₂Br fluorine atoms.

These non-equivalent fluorine atoms will couple to each other, giving rise to a geminal coupling constant (²JFF). Each of these fluorine signals will also be split by the single fluorine atom on the adjacent chiral carbon (vicinal ³JFF coupling). This results in a more complex spectrum than would be expected for a non-chiral analogue, providing unambiguous evidence for the molecule's stereochemistry. The observation of this anisochrony (chemical shift non-equivalence) is a powerful tool for structural elucidation in chiral fluorinated molecules. nist.govguidechem.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is used to determine the molecular weight and deduce the structure of a compound.

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a volatile compound like this compound, GC is an ideal method for separating it from a mixture of other substances or impurities before it enters the mass spectrometer. The retention time in the GC column provides one layer of identification, while the subsequent mass spectrum provides confirmation of the molecular weight and structural details. This technique is crucial for the analysis of complex mixtures containing halogenated compounds.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, causing it to lose an electron and form a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged ions and neutral radicals. The pattern of these fragments is unique to the molecule's structure.

The mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center. nist.govnist.gov The presence of multiple bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a characteristic isotopic pattern for the molecular ion and any fragments containing these halogens.

The primary fragmentation pathways involve the cleavage of the weakest bonds. The C-Br bond is weaker than the C-Cl and C-F bonds, making the loss of a bromine radical (·Br) a highly favorable fragmentation step. Cleavage of the C-C bond is also a common pathway.

Key fragments observed in the mass spectrum include:

[C₂F₃ClBr]⁺: Formed by the loss of one bromine atom. This is often a prominent peak.

[CF₂Br]⁺: Resulting from the cleavage of the C-C bond.

[CFClBr]⁺: Also formed by C-C bond cleavage.

[CF₂Cl]⁺: Formed after C-C cleavage and rearrangement or loss of bromine.

The ionization mechanism begins with the formation of the radical cation C₂Br₂ClF₃⁺˙. Subsequent fragmentation occurs through homolytic or heterolytic cleavage to produce the observed fragment ions. For example, the loss of a bromine radical is a homolytic cleavage initiated by the high internal energy of the molecular ion.

| m/z (mass/charge) | Proposed Ion Fragment | Likely Fragmentation Pathway |

| 195/197/199 | [C₂F₃ClBr]⁺ | Loss of a ·Br radical from the molecular ion |

| 149/151 | [CF₂Br]⁺ | Cleavage of the C-C bond |

| 164/166/168 | [CFClBr]⁺ | Cleavage of the C-C bond |

| 112/114 | [C₂F₂Br]⁺ | Loss of ·Br and ·Cl from molecular ion |

| 85/87 | [CF₂Cl]⁺ | C-C cleavage and loss of Br atoms |

*Table 3: Major fragment ions for this compound observed in Electron Ionization Mass Spectrometry. nist.govnist.gov (Note: m/z values reflect the most abundant isotopes).

Vibrational Spectroscopy

Following an extensive search of scientific literature and spectroscopic databases, detailed experimental data and in-depth research findings on the vibrational spectroscopy of this compound are not publicly available. While the existence of this compound is confirmed in chemical databases, scholarly articles containing the specific infrared (including vapor phase) and Raman spectroscopic characterizations, complete with vibrational frequency assignments and detailed structural elucidation studies, could not be located.

Infrared (IR) Spectroscopic Characterization, including Vapor Phase IR

Specific research articles detailing the vapor phase infrared spectroscopic analysis of this compound, including tables of vibrational frequencies and their corresponding assignments, are not available in the public domain based on the conducted comprehensive search.

Raman Spectroscopic Studies

Due to the absence of the necessary primary research data, a detailed and scientifically accurate article on the spectroscopic characterization and structural elucidation of this specific compound, as per the requested outline, cannot be generated at this time.

Stereochemical Considerations in 1,2 Dibromo 1 Chloro 1,2,2 Trifluoroethane

Methodologies for Chiral Resolution and Separation

Preparative Chiral Chromatography is a scalable technique that extends analytical chiral separations to isolate larger quantities of pure enantiomers. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) can be operated in a preparative mode.

Preparative Chiral HPLC: This method involves the use of a larger column packed with a chiral stationary phase. The racemic mixture is injected, and the separated enantiomers are collected as they elute from the column. Polysaccharide-based CSPs are widely used for their versatility and high loading capacity. nih.gov

Preparative Chiral GC: For volatile compounds like 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, preparative GC can be employed, although it is generally less common for large-scale separations compared to HPLC. nih.gov

Kinetic Resolution is another approach that relies on the differential reaction rates of the two enantiomers with a chiral reagent or catalyst. wikipedia.org This results in the preferential conversion of one enantiomer into a new product, leaving the unreacted starting material enriched in the other enantiomer.

Dynamic Kinetic Resolution (DKR) is an advancement of kinetic resolution where the racemization of the starting material occurs simultaneously with the kinetic resolution. researchgate.netprinceton.edu This allows for the theoretical conversion of the entire racemic mixture into a single enantiomerically pure product. researchgate.netprinceton.edu

Table 2: Comparison of Potential Chiral Resolution Methodologies

| Methodology | Principle | Potential Advantages for this compound | Potential Challenges |

|---|---|---|---|

| Preparative Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | High purity of separated enantiomers can be achieved. nih.gov | Identification of a suitable and cost-effective chiral stationary phase. |

| Preparative Chiral GC | Differential interaction with a chiral stationary phase for volatile compounds. nih.gov | Direct separation of the volatile compound. | Lower sample capacity compared to HPLC. nih.gov |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral agent. wikipedia.org | Can be highly selective. wikipedia.org | Maximum theoretical yield of one enantiomer is 50%. princeton.edu |

Stereoselective Synthesis Approaches

Stereoselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral compound. This is often a more efficient approach than resolving a racemic mixture. For this compound, stereoselective synthesis would involve the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

While specific stereoselective syntheses for this compound have not been reported, general strategies for the asymmetric synthesis of fluorinated and halogenated compounds can be considered.

Enzymatic Approaches: Enzymes are highly stereoselective catalysts that can be used to perform a variety of chemical transformations. For instance, enzymatic approaches have been developed for the precise and selective asymmetric synthesis of fluorinated compounds. the-innovation.org A hypothetical enzymatic process for this compound could involve a halogenase or a related enzyme that stereoselectively introduces one of the halogen atoms.

Chiral Metal Catalysis: Transition metal complexes with chiral ligands are powerful tools for asymmetric catalysis. Such catalysts could potentially be used in the synthesis of this compound to direct the addition of one or more halogen atoms in a stereocontrolled manner. For example, asymmetric fluorination reactions have been achieved using chiral catalysts.

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a significant area in asymmetric synthesis. Chiral organocatalysts could potentially be employed to mediate the stereoselective halogenation of a suitable precursor to this compound.

The development of a stereoselective synthesis for this compound would require significant research to identify a suitable precursor and a highly selective chiral catalyst or reagent.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-1,2-dibromo-1-chloro-1,2,2-trifluoroethane |

Computational Chemistry and Theoretical Modeling of 1,2 Dibromo 1 Chloro 1,2,2 Trifluoroethane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic level. For a complex halogenated ethane (B1197151) like 1,2-dibromo-1-chloro-1,2,2-trifluoroethane (C₂Br₂ClF₃), these methods provide insights that are often difficult or impossible to obtain through experimental means alone.

Electronic Structure Determinations

For this compound, these calculations would reveal key electronic properties. A primary focus would be on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. Given the presence of highly electronegative fluorine, chlorine, and bromine atoms, significant polarization of the electron density across the molecule is expected. The carbon-bromine bonds are anticipated to be the weakest and most susceptible to cleavage, a feature that would be reflected in the molecular orbital analysis.

Molecular Geometry Optimization and Conformer Analysis

Due to the free rotation around the central carbon-carbon single bond, this compound can exist in several rotational conformations, or conformers. Computational geometry optimization is used to find the lowest-energy arrangement of atoms in each of these conformers.

The process involves calculating the forces on each atom and adjusting the atomic positions until a stationary point on the potential energy surface is reached. For this molecule, the primary conformers of interest would be the staggered conformations (specifically, gauche and anti arrangements of the bulky bromine and chlorine atoms) and the higher-energy eclipsed conformations which represent transition states for rotation.

A detailed analysis would produce data on the relative energies of these conformers, their equilibrium bond lengths, bond angles, and dihedral angles. It is expected that the staggered conformers, which minimize steric hindrance between the large halogen atoms, would be significantly more stable than the eclipsed forms.

Table 1: Representative Data from a Hypothetical Geometry Optimization (Note: The following data are illustrative examples of what a computational study would produce and are not based on published experimental or theoretical values for this specific molecule.)

| Parameter | C-C | C-Br (on CBrClF) | C-Br (on CBrF₂) | C-Cl | C-F |

| Bond Length (Å) | 1.54 | 1.95 | 1.94 | 1.78 | 1.35 |

| Bond Angle (°) | Br-C-C | Cl-C-C | F-C-C | Br-C-F | |

| Value | 111.5 | 110.8 | 109.5 | 108.0 |

Vibrational Frequency Calculations

Computational methods can predict the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. After geometry optimization, a frequency calculation determines the second derivatives of the energy with respect to atomic displacements. These calculations yield a set of normal modes, each with a characteristic frequency and intensity.

For this compound, the predicted spectrum would show distinct frequency ranges for different types of vibrations: C-F stretches (typically 1000-1400 cm⁻¹), C-C stretches (around 900-1200 cm⁻¹), C-Cl stretches (600-800 cm⁻¹), and C-Br stretches (500-700 cm⁻¹). Due to the asymmetry of the molecule, with different halogen substitutions on each carbon, the two C-Br bonds would exist in subtly different chemical environments. This would likely result in two distinct C-Br stretching frequencies, which has been noted in analyses of its experimental IR spectrum where a pair of peaks is observed around 650-700 cm⁻¹. chemrxiv.org

Reaction Pathway Simulations and Transition State Analysis

Theoretical modeling is a powerful tool for investigating chemical reactions. For halogenated alkanes, a key reaction pathway is photodissociation, where UV light induces the cleavage of a chemical bond. Given the relative bond strengths (C-F > C-Cl > C-Br), the carbon-bromine bonds are the most likely to break upon UV irradiation.

Reaction pathway simulations would model this process by mapping the potential energy surface as a C-Br bond is elongated. This allows for the identification of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactant and the transition state is the activation energy, which determines the reaction rate. Studies on analogous compounds show that photodissociation often involves non-adiabatic dynamics, where the molecule can transition between different electronic excited states. nih.govrsc.org

Another important reaction is dehalogenation, often initiated by radical species. For instance, its reaction with other compounds can be initiated by radical initiators, suggesting the lability of its halogen atoms in certain chemical environments. Simulations could model the abstraction of a bromine atom by a radical, determining the transition state structure and the energetics of the process.

Environmental Fate Modeling Parameters (e.g., QSAR for degradation rates)

Computational chemistry plays a vital role in predicting the environmental impact of chemicals. Quantitative Structure-Activity Relationship (QSAR) models use the computed structural and electronic properties of a molecule to predict its behavior, such as atmospheric lifetime, ozone depletion potential (ODP), and global warming potential (GWP).

For this compound, key parameters for these models would include:

Calculated vibrational frequencies: Used to predict the molecule's infrared absorption spectrum, which is necessary for calculating its GWP.

Reaction energetics: The calculated activation energy for its reaction with atmospheric radicals, primarily the hydroxyl radical (•OH), is a primary determinant of its atmospheric lifetime.

Photodissociation cross-section: Theoretical calculations can estimate the probability of the molecule absorbing a photon of a specific wavelength, leading to the C-Br bond cleavage that releases bromine atoms into the atmosphere. These bromine radicals are highly efficient at catalytically destroying ozone, meaning the molecule would be expected to have a significant ODP.

Environmental Behavior and Atmospheric Chemistry of 1,2 Dibromo 1 Chloro 1,2,2 Trifluoroethane

Atmospheric Fate and Degradation Pathways

The atmospheric fate of 1,2-Dibromo-1-chloro-1,2,2-trifluoroethane is characterized by high persistence in the troposphere, followed by slow transport to the stratosphere, where it undergoes degradation. rjpbcs.com This behavior is typical for halons and other fully halogenated alkanes that lack easily broken bonds. nih.gov

The principal degradation pathway for this compound in the atmosphere is photolysis by short-wavelength ultraviolet (UV) radiation in the stratosphere. rjpbcs.comnasa.gov The compound is transparent to UV radiation at wavelengths that penetrate the troposphere, but it absorbs energetic UV-C light (around 190-230 nm) available in the stratosphere. nasa.govresearchgate.net

The energy from this UV radiation is sufficient to cleave the weakest chemical bond in the molecule. The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds. Consequently, photolysis results in the detachment of a bromine atom. iastate.edu

Reaction: CBrF₂-CBrClF + hv (λ ≈ 190-230 nm) → C₂BrClF₅• + Br•

The released bromine radical (Br•) can then participate in catalytic cycles that efficiently destroy stratospheric ozone. iastate.edunoaa.gov This high efficiency of bromine in ozone destruction is a major environmental concern associated with brominated halons. noaa.gov

| Bond Type | Typical Bond Dissociation Energy (kJ/mol) |

|---|---|

| C-Br | ~285 |

| C-Cl | ~340 |

| C-F | ~485 |

In the troposphere, the primary cleansing agent is the hydroxyl radical (•OH). rsc.org However, fully halogenated alkanes like this compound are practically inert to reaction with •OH radicals. This is because the molecule lacks any hydrogen atoms that the hydroxyl radical can abstract. rjpbcs.comnih.gov The reaction rate constant for •OH with such compounds is negligibly small. nist.gov

This lack of a tropospheric sink results in a very long atmospheric lifetime for the compound. The lifetime is not determined by chemical reaction in the lower atmosphere but by the slow rate of transport to the stratosphere, where photolysis can occur. copernicus.org For comparison, other fully halogenated, bromine-containing compounds have very long atmospheric lifetimes, indicating that this compound is also a long-lived species. nasa.govcopernicus.org

| Compound | Common Name | Atmospheric Lifetime (Years) |

|---|---|---|

| CBrClF₂ | Halon-1211 | 16 |

| CBrF₃ | Halon-1301 | 77.4 |

| CBrF₂CBrF₂ | Halon-2402 | 17 - 20 |

While photolysis is the dominant sink, a minor degradation pathway in the stratosphere involves reaction with electronically excited oxygen atoms, O(¹D). These highly reactive atoms are formed from the photolysis of ozone. nasa.govcopernicus.org The reaction with O(¹D) can also break the C-Br or C-Cl bonds, releasing halogen atoms that contribute to ozone depletion. For similar halons like CBrF₃, this process accounts for less than 1% of the total atmospheric loss, underscoring the predominance of direct photolysis as the primary removal mechanism. nasa.gov

Environmental Persistence and Transport Mechanisms

The chemical stability of this compound leads to significant environmental persistence. chromatographyonline.comnih.gov Once released, it is not readily broken down by common environmental degradation processes such as hydrolysis or biodegradation. acs.org

Hydrolysis is not a significant environmental degradation pathway for this compound. The carbon-halogen bonds in highly fluorinated compounds are exceptionally stable and resistant to attack by water. The strong C-F bonds and the inductive effect of the fluorine atoms increase the strength of the adjacent C-Cl and C-Br bonds, making the entire molecule resistant to hydrolysis under typical environmental pH conditions. wikipedia.org Therefore, the compound is expected to persist for very long periods in aquatic environments without breaking down via hydrolysis.

The transport and partitioning of this compound in the environment are governed by its physical properties, such as volatility, water solubility, and density. As with other halons, it is expected to have low water solubility and a high vapor pressure, meaning it will readily volatilize from water and soil surfaces into the atmosphere. researchgate.netnih.gov The atmosphere is, therefore, the primary environmental compartment for this compound.

| Environmental Compartment | Behavior and Mobility |

|---|---|

| Atmosphere | Primary reservoir; subject to long-range transport. |

| Water | Low solubility; rapid volatilization to the atmosphere is the main process. |

| Soil | Low mobility with water; high potential for volatilization. Potential for downward migration if released in large quantities due to high density. |

Implications for Stratospheric Ozone Depletion (in context of related compounds phased out by Montreal Protocol)

The environmental behavior and atmospheric chemistry of this compound (C₂Br₂ClF₃) indicate that it is a potent ozone-depleting substance (ODS). Its potential impact on the stratospheric ozone layer can be understood by comparing its chemical characteristics to those of halons and chlorofluorocarbons (CFCs), which were phased out under the Montreal Protocol on Substances that Deplete the Ozone Layer. wikipedia.orgdcceew.gov.au

The Montreal Protocol is an international treaty designed to protect the ozone layer by eliminating the production and consumption of chemicals responsible for its destruction. wikipedia.org Substances controlled by the protocol, such as halons, are typically very stable in the lower atmosphere (troposphere), allowing them to persist and be transported to the stratosphere. epa.govcanada.ca Once in the stratosphere, they are exposed to intense ultraviolet (UV) radiation, which breaks them down and releases chlorine or bromine atoms. These halogen atoms then catalytically destroy ozone molecules, leading to the depletion of the ozone layer. canada.ca

The ozone-depleting potential (ODP) of a substance is a relative measure of its effectiveness at destroying ozone, benchmarked against trichlorofluoromethane (B166822) (CFC-11), which has an ODP of 1.0. dcceew.gov.auwikipedia.org Halons, which contain bromine, were widely used as highly effective fire extinguishing agents but were found to be particularly damaging to the ozone layer. canada.ca Bromine is significantly more efficient at destroying ozone than chlorine on a per-atom basis. noaa.gov

Key Characteristics of this compound:

Chemical Stability: As a fully halogenated haloalkane, this compound lacks hydrogen atoms. This structural feature makes it highly unreactive in the troposphere, where removal is often initiated by reaction with hydroxyl (OH) radicals. wikipedia.org This stability results in a long atmospheric lifetime, allowing the molecule to accumulate and reach the stratosphere.

Halogen Content: The molecule contains two bromine atoms and one chlorine atom. The presence of bromine is a major concern, as it is the primary driver of the high ODP values seen in regulated halons like Halon 1211 and Halon 1301. wikipedia.org

Stratospheric Photolysis: Upon reaching the stratosphere, the carbon-bromine bonds within the molecule are susceptible to cleavage by UV radiation. This process releases bromine radicals (Br•), which can then participate in catalytic ozone destruction cycles. The presence of two bromine atoms means a single molecule has the potential to release double the amount of this highly efficient ozone-destroying halogen compared to a molecule of Halon 1301.

Given these characteristics, it can be inferred that this compound possesses a very high Ozone Depletion Potential, likely exceeding that of Halon 1211 and potentially comparable to or even greater than that of Halon 1301 due to its high bromine content.

The following table compares the properties of this compound with key ozone-depleting substances phased out under the Montreal Protocol.

Comparison of Ozone-Depleting Substances

| Compound | Chemical Formula | Atmospheric Lifetime (Years) | Ozone Depletion Potential (ODP) | Primary Use (Historical) |

|---|---|---|---|---|

| CFC-11 | CCl₃F | 45 | 1.0 | Refrigerant, aerosol propellant |

| Halon 1211 | CBrClF₂ | 16 | 3.0 | Fire extinguishant |

| Halon 1301 | CBrF₃ | 65 | 10.0 | Fire extinguishant |

| This compound | C₂Br₂ClF₃ | Long (inferred) | Very High (inferred) | Not widely used |

Applications in Advanced Organic Synthesis and Material Science

Role as a Synthetic Intermediate for Novel Fluorinated Compounds

The strategic importance of fluorine in pharmaceuticals, agrochemicals, and materials has driven the demand for versatile fluorinated building blocks. Polyhalogenated ethanes are valuable starting points for introducing fluorine-containing motifs into more complex molecular architectures.

While direct reactions of 1,2-dibromo-1-chloro-1,2,2-trifluoroethane with alcohols are not extensively detailed, research on structurally similar compounds highlights relevant synthetic pathways. For instance, the closely related compound 2-bromo-2-chloro-1,1,1-trifluoroethane, known as halothane (B1672932), has been successfully used to synthesize complex ethers. In a notable reaction, halothane reacts with various phenols in the presence of potassium hydroxide (B78521) (KOH) to produce a series of aryl fluoroalkenyl ethers. This transformation proceeds through a proposed difluoroethylene intermediate, demonstrating a method for constructing highly halogenated ethers that have potential for further functionalization.

This reaction underscores the utility of such polyhaloethanes in generating fluorinated ethers, which are a critical class of compounds in fields ranging from inhalation anesthetics to advanced materials. The synthesis of fluorinated ethers is a key area of research, with other methods including the Williamson ether synthesis with fluorinated alcoholates and the vapor-phase fluorination of less-fluorinated ethers using transition metal fluorides.

The trifluoromethyl (–CF3) and difluoromethylene (–CF2–) groups are crucial motifs in medicinal chemistry and material science, valued for their ability to enhance properties like metabolic stability, lipophilicity, and binding affinity. Halogenated hydrocarbons serve as important sources for these groups.

Research has demonstrated that 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) is an effective building block for creating both trifluoromethyl and difluoromethylene structures. Its reaction chemistry allows for the incorporation of these valuable motifs into a range of organic molecules. The presence of multiple, reactive halogen-carbon bonds provides synthetic chemists with handles to selectively form new bonds and build complex fluorinated targets.

Table 1: Key Fluorinated Motifs and Their Significance

| Motif | Chemical Formula | Key Properties Conferred |

|---|---|---|

| Trifluoromethyl | –CF3 | High lipophilicity, metabolic stability, strong electron-withdrawing nature. |

Utilization as a Reagent in Diverse Organic Transformations

Beyond its role as a synthetic starting point, this compound and its isomers can act as reagents to directly modify other molecules, particularly through addition reactions to unsaturated bonds.

The addition of halogenated compounds across carbon-carbon double bonds is a fundamental transformation in organic synthesis. Early research demonstrated the utility of this compound in the functionalization of fluoroalkenes (fluoroölefins). In these free-radical addition reactions, the carbon-bromine bond can be cleaved to generate a radical species that adds to the double bond of the alkene. This process creates a new, more complex molecule containing the C2BrClF3 unit, which can then undergo further chemical modifications. nih.gov

This type of reaction is a powerful tool for creating highly functionalized aliphatic chains. The general mechanism for the addition of halogens like bromine to alkenes typically proceeds through a cyclic halonium ion intermediate, resulting in an anti-addition of the halogen atoms across the double bond. The reactivity shown with alkenes suggests potential for similar transformations with other unsaturated systems, such as allylaromatics, providing a route to more complex fluorinated structures.

A key application of simple fluorinated molecules is their conversion into more elaborate "building blocks" for use in diversity-oriented synthesis. The products from the reactions described above are themselves valuable intermediates. For example, the aryl fluoroalkenyl ethers produced from the reaction of halothane and phenols are complex, highly halogenated molecules. rsc.org The presence of multiple halogen atoms with different reactivities (e.g., C-Br vs. C-Cl vs. C-F) allows for selective, stepwise functionalization, making them versatile platforms for creating a library of derivative compounds.

Similarly, the addition of this compound to an alkene yields a larger molecule that combines the features of the original reactants. This new molecule, with its array of halogen atoms, can be used in subsequent cross-coupling, elimination, or substitution reactions to build even more complex structures for pharmaceutical or materials applications.

Contributions to the Development of New Materials with Tailored Properties

Fluorinated polymers and materials are renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. nih.gov These properties make them indispensable in industries such as aerospace, electronics, and biomedicine.

While this compound is not typically used directly as a monomer in polymerization, its significance lies in its role as a source of the fluorinated carbon backbone that is fundamental to these materials. Its high degree of halogenation imparts properties such as non-flammability and high density. Its stability and performance have led to its use in specialized applications, including as a fire extinguishing agent in the aerospace and military sectors.

The synthesis of all fluoropolymers ultimately relies on small, halogenated building blocks. The study of compounds like this compound provides insight into the chemical and thermal stability conferred by fluorine and other halogens. This knowledge informs the design of new fluorinated monomers and polymers with tailored properties. For example, the development of partially fluorinated polyolefins aims to combine the desirable properties of fluorocarbons (e.g., low surface energy, stability) with the processability of traditional polyolefins. nih.gov The creation of these advanced materials is dependent on the availability and understanding of foundational fluorinated chemical synthons.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1,2-dibromo-1-chloro-1,2,2-trifluoroethane, and how do reaction conditions influence product purity?

- Methodology : Pyrolysis and photolysis are primary synthesis routes. Pyrolysis at ~725°C produces intermediates via free-radical mechanisms, while photolysis under UV light (e.g., 254 nm) generates analogous products with distinct selectivity .

- Key Parameters : Temperature control (±10°C) and inert gas purging (e.g., nitrogen) minimize side reactions. Post-synthesis purification via fractional distillation (boiling point: 200°C at 13 mmHg ) ensures >95% purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Spectroscopic Methods :

- NMR : <sup>19</sup>F NMR identifies fluorine environments (δ -60 to -80 ppm for CF3 groups) .

- GC-MS : Retention indices (e.g., HP-5MS column) and fragmentation patterns (m/z 236.33 for molecular ion ) confirm identity.

Q. How can researchers determine thermodynamic properties such as phase transitions and critical points?

- Experimental Approaches :

- Differential Scanning Calorimetry (DSC) measures melting points (normal range: 50–100°C ) and decomposition thresholds.

- Critical volume (vc) and triple-point temperature (tt) are derived from high-pressure vapor-liquid equilibrium studies .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s behavior under pyrolysis vs. photolysis?

- Pyrolysis : Dominated by radical chain reactions. For example, cleavage of C-Br bonds generates Br• radicals, initiating cascades that yield trifluoroethylene and chlorofluorocarbons .

- Photolysis : UV-induced homolytic cleavage produces dichlorotrifluoroethane intermediates, with quantum yield calculations (Φ ≈ 0.2–0.4) suggesting wavelength-dependent efficiency .

Q. How do decomposition pathways vary with environmental conditions, and what byproducts form?

- Controlled Decomposition : At 500–700°C, pyrolysis yields 1-chloro-2,2-difluoroethylene (major) and trace brominated alkanes .

- Environmental Degradation : Hydrolysis in aqueous media (pH 7–9) produces HF and HBr, requiring ion chromatography (IC) for quantification .

Q. What computational models predict the compound’s reactivity and stability?

- DFT Simulations : Optimize geometries using B3LYP/6-311+G(d,p) basis sets to calculate bond dissociation energies (C-Br: ~65 kcal/mol ).

- Molecular Dynamics : Simulate thermal decomposition pathways (e.g., LAMMPS software) to validate experimental Arrhenius parameters .

Q. How can conflicting data on reaction yields or product ratios be resolved?

- Case Study : Discrepancies in pyrolysis yields (50–70% ) arise from residence time variations. Use time-resolved mass spectrometry (TRMS) to map intermediate decay rates .

- Statistical Analysis : Apply ANOVA to batch experiments (n ≥ 5) to identify outliers caused by trace moisture or oxygen .

Q. What safety protocols are essential for handling this compound in the lab?

- Hazard Mitigation :

- PPE : Nitrile gloves, face shields, and fluoropolymer-coated aprons resist permeation .

- Ventilation : Use fume hoods with >100 ft/min airflow to control vapors (TLV-TWA: 10 ppm ).

Q. How does the compound’s environmental persistence compare to other halogenated ethanes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.